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Introduction
Polymyxin B is a polycationic peptide antibiotic that has regained clinical significance as a last-

resort treatment for infections caused by multidrug-resistant Gram-negative bacteria. Its

primary mechanism of action involves the disruption of the bacterial outer membrane, a

formidable barrier that protects these pathogens from many antibiotics. This unique property of

Polymyxin B can be harnessed to permeabilize the outer membrane, thereby rendering the

bacteria susceptible to other antimicrobial agents that are normally excluded. These application

notes provide a detailed overview of the mechanisms and protocols for using Polymyxin B as

an outer membrane permeabilizing agent to enhance the efficacy of other antibiotics.

Mechanism of Action: Disrupting the Outer
Membrane
Polymyxin B's activity is initiated by an electrostatic interaction with the negatively charged

lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria.

Specifically, the positively charged diaminobutyric acid residues of Polymyxin B bind to the lipid

A component of LPS, displacing the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS

layer. This displacement disrupts the integrity of the outer membrane, leading to increased

permeability. This "self-promoted uptake" allows Polymyxin B and other molecules, including
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co-administered antibiotics, to traverse the outer membrane and reach their respective targets

within the bacterial cell. At higher concentrations, Polymyxin B can further disrupt the inner

cytoplasmic membrane, leading to leakage of cellular contents and cell death.
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Figure 1: Mechanism of Polymyxin B-mediated outer membrane permeabilization.

Quantitative Data: Synergistic Activity of Polymyxin
B Combinations
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The permeabilizing effect of Polymyxin B can be quantified by determining the reduction in the

Minimum Inhibitory Concentration (MIC) of a second antibiotic in the presence of a sub-

inhibitory concentration of Polymyxin B. The Fractional Inhibitory Concentration Index (FICI) is

a common metric used to assess synergy. A FICI of ≤ 0.5 is generally considered synergistic.

Table 1: Synergistic Effect of Polymyxin B with Meropenem against Pseudomonas aeruginosa

Strain
Polymyxi
n B MIC
(µg/mL)

Meropene
m MIC
(µg/mL)

Polymyxi
n B MIC
in
Combinat
ion
(µg/mL)

Meropene
m MIC in
Combinat
ion
(µg/mL)

FICI
Interpreta
tion

FADDI-

PA060[1]
64 64 16 16 0.5 Synergy

FADDI-

PA107[1]
32 4 - - - -

PSA215[2] 16 2 - - - -

PSA218[2] 1 <0.5 - - - -

Table 2: Synergistic Effect of Polymyxin B with Rifampicin against Acinetobacter baumannii
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Strain
Polymyxi
n B MIC
(µg/mL)

Rifampici
n MIC
(µg/mL)

Polymyxi
n B MIC
in
Combinat
ion
(µg/mL)

Rifampici
n MIC in
Combinat
ion
(µg/mL)

FICI
Interpreta
tion

A[3] - - 0.5 0.5 ≤0.5 Synergy

B[3] - - 0.25-0.5 0.03-0.5 ≤0.5 Synergy

AB5075[4] 0.25 4 - - - -

248-01-

C[4]
0.5 64 - - - -

#9[4] 2 1 - - - -

Table 3: Synergistic Effect of Polymyxin B with Tigecycline against Klebsiella pneumoniae

Strain
Polymyxi
n B MIC
(µg/mL)

Tigecycli
ne MIC
(µg/mL)

Polymyxi
n B MIC
in
Combinat
ion
(µg/mL)

Tigecycli
ne MIC in
Combinat
ion
(µg/mL)

FICI
Interpreta
tion

KP230[5] - - - - - -

KP672[5] - - - - - -

KP206[5] - - - - - -

KP336[5] - - - - - -

Table 4: Synergistic Effect of Polymyxin B with Aztreonam against Escherichia coli

Strain Isolate Polymyxin B + Aztreonam Synergy

20 isolates[6] 2/20 showed synergy
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Experimental Protocols
Protocol 1: Outer Membrane Permeabilization Assay
(NPN Uptake Assay)
This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) into

the periplasmic space following outer membrane disruption. NPN fluoresces weakly in aqueous

environments but becomes strongly fluorescent in the hydrophobic environment of the cell

membrane.
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Figure 2: Workflow for the NPN outer membrane permeabilization assay.
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Materials:

Gram-negative bacteria of interest

Growth medium (e.g., Mueller-Hinton Broth)

5 mM HEPES buffer (pH 7.2)

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

Polymyxin B stock solution

Spectrofluorometer

Procedure:

Bacterial Culture: Grow bacteria to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

Cell Preparation: Harvest cells by centrifugation, wash once with 5 mM HEPES buffer, and

resuspend in the same buffer to an OD₆₀₀ of 0.5.

Assay: a. Add 1 mL of the bacterial suspension to a cuvette. b. Add NPN to a final

concentration of 10 µM and mix. c. Record the baseline fluorescence (excitation at 350 nm,

emission at 420 nm). d. Add Polymyxin B to the desired final concentration and immediately

begin recording the fluorescence intensity over time until a plateau is reached.

Data Analysis: The increase in fluorescence is proportional to the degree of outer membrane

permeabilization.

Protocol 2: Checkerboard Assay for Synergy Testing
This method is used to determine the synergistic, additive, indifferent, or antagonistic effect of

two antimicrobial agents.
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Figure 3: Workflow for the checkerboard synergy assay.
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Materials:

96-well microtiter plates

Polymyxin B and second antibiotic of interest

Bacterial culture

Growth medium

Procedure:

Plate Preparation: In a 96-well plate, create a two-dimensional array of antibiotic

concentrations. Serially dilute Polymyxin B along the x-axis and the second antibiotic along

the y-axis.

Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵

CFU/mL).

Incubation: Incubate the plate at 37°C for 16-24 hours.

MIC Determination: The MIC is the lowest concentration of an antibiotic (alone or in

combination) that inhibits visible bacterial growth.

FICI Calculation:

FICA = (MIC of drug A in combination) / (MIC of drug A alone)

FICB = (MIC of drug B in combination) / (MIC of drug B alone)

FICI = FICA + FICB

Protocol 3: Time-Kill Assay
This assay provides dynamic information about the rate of bacterial killing by an antimicrobial

agent or combination over time.

Materials:
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Bacterial culture

Growth medium

Polymyxin B and second antibiotic of interest

Sterile tubes or flasks

Agar plates for colony counting

Procedure:

Inoculum Preparation: Prepare a bacterial suspension in growth medium to a starting

concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.

Treatment: Add the antibiotics, alone and in combination, at desired concentrations (e.g.,

based on MIC values) to the bacterial suspensions. Include a growth control without any

antibiotic.

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At various time points

(e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture.

Viable Cell Count: Perform serial dilutions of the collected samples and plate them on agar to

determine the number of viable bacteria (CFU/mL).

Data Analysis: Plot the log₁₀ CFU/mL against time for each treatment. Synergy is typically

defined as a ≥ 2-log₁₀ decrease in CFU/mL by the combination compared to the most active

single agent at a specific time point. Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in

the initial inoculum.

Conclusion
The ability of Polymyxin B to permeabilize the outer membrane of Gram-negative bacteria is a

powerful tool for researchers and drug developers. By understanding the underlying

mechanisms and employing standardized protocols such as the NPN uptake assay,

checkerboard assay, and time-kill studies, it is possible to rationally design and evaluate novel

combination therapies to combat multidrug-resistant pathogens. The provided data and

protocols serve as a foundational resource for these endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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